4-(4-Cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a cyclohexylphenyl group attached to a butanoic acid core, with a piperazine ring substituted at the 2-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-cyclohexylphenylacetic acid and 4-methylpiperazine.
Reaction Steps: The acetic acid derivative undergoes a series of reactions, including esterification, amidation, and cyclization, to form the final product.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions at the piperazine ring can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Piperazine derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the context of its application and the specific derivatives involved.
Comparison with Similar Compounds
4-(4-Cyclohexylphenyl)butanoic acid
2-(4-Methylpiperazin-1-yl)butanoic acid
Piperazine derivatives
Uniqueness: The presence of both the cyclohexylphenyl group and the piperazine ring makes this compound unique compared to its analogs. This combination provides distinct chemical and biological properties that can be leveraged in various applications.
This comprehensive overview highlights the significance of 4-(4-Cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid in scientific research and industry. Its versatile synthesis methods, diverse chemical reactions, and broad applications make it a valuable compound in multiple fields.
Properties
IUPAC Name |
4-(4-cyclohexylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-22-11-13-23(14-12-22)19(21(25)26)15-20(24)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h7-10,16,19H,2-6,11-15H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQYSWJELWJMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)C2=CC=C(C=C2)C3CCCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.